2-(4-Benzylpiperazin-2-yl)acetonitrile
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Overview
Description
2-(4-Benzylpiperazin-2-yl)acetonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of piperazine, a heterocyclic amine, and contains a benzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-2-yl)acetonitrile typically involves the reaction of 4-benzylpiperazine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where 4-benzylpiperazine reacts with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Reduced derivatives like amines or alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzylpiperazin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)acetonitrile
- 2-(4-Phenylpiperazin-1-yl)acetonitrile
- 2-(4-Benzylpiperidin-4-yl)acetonitrile
Uniqueness
2-(4-Benzylpiperazin-2-yl)acetonitrile is unique due to the presence of the benzyl group attached to the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2 |
InChI Key |
PCQVUQWSWFRWSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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